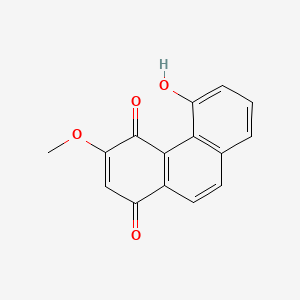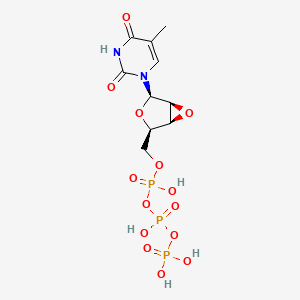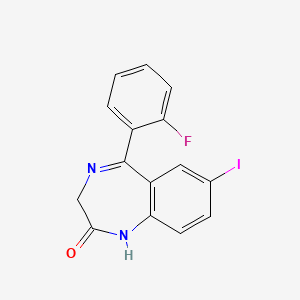
Sevelamer
Descripción general
Descripción
Sevelamer es un medicamento que se une a los fosfatos y se utiliza principalmente para tratar la hiperfosfatemia en pacientes con enfermedad renal crónica. Es un compuesto polimérico que se une al fosfato en la luz intestinal, limitando su absorción y disminuyendo así las concentraciones de fosfato sérico . This compound se comercializa con los nombres comerciales Renagel y Renvela .
Métodos De Preparación
Sevelamer se sintetiza mediante la polimerización de alilamina con epiclorhidrina . El polímero resultante se entrecruza para formar una estructura de red. Para la producción industrial, el clorhidrato de this compound se somete a un intercambio aniónico con un carbonato de metal alcalino o alcalinotérreo para formar carbonato de this compound .
Análisis De Reacciones Químicas
Sevelamer experimenta varias reacciones químicas, que incluyen:
Reacciones de sustitución: This compound puede reaccionar con ácido clorosulfónico para formar polialilamina funcionalizada con ácido sulfónico.
Enlazamiento iónico e hidrógeno: En el intestino, los grupos amino de this compound se protonan parcialmente e interactúan con los iones fosfato a través de enlaces iónicos e hidrógeno.
Aplicaciones Científicas De Investigación
Sevelamer tiene varias aplicaciones de investigación científica:
Mecanismo De Acción
Sevelamer previene la hiperfosfatemia al unirse al fosfato dietético en el intestino, evitando su absorción. Esta acción disminuye los niveles de hormona paratiroidea sérica, que están elevados en pacientes con enfermedad renal crónica . La unión se produce a través de enlaces iónicos e hidrógeno entre los grupos amino protonados de this compound y los iones fosfato .
Comparación Con Compuestos Similares
Sevelamer se compara con otros quelantes de fosfato como el acetato de calcio y el carbonato de lantano:
Acetato de calcio: A diferencia de this compound, el acetato de calcio puede aumentar el riesgo de hipercalcemia y calcificación arterial.
Carbonato de lantano: Tanto this compound como el carbonato de lantano son eficaces para reducir los niveles de fosfato sérico, pero this compound también reduce los niveles de LDL y colesterol sérico total.
Compuestos similares incluyen:
- Acetato de calcio
- Carbonato de lantano
- Quelantes de fosfato basados en hierro
La capacidad única de this compound para reducir los niveles de colesterol y su composición no basada en calcio lo convierten en una opción preferida para muchos pacientes .
Propiedades
IUPAC Name |
2-(chloromethyl)oxirane;prop-2-en-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5ClO.C3H7N/c4-1-3-2-5-3;1-2-3-4/h3H,1-2H2;2H,1,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNSIZMQNQCNRBW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN.C1C(O1)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
Insoluble | |
| Record name | Sevelamer | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00658 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Mechanism of Action |
Sevelamer prevents hyperphosphatemia by binding to dietary phosphate in the gut, preventing its absorption and thus decreasing serum parathyroid hormone levels. | |
| Record name | Sevelamer | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00658 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
52757-95-6 | |
| Record name | Sevelamer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=52757-95-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Sevelamer | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00658 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | SEVELAMER | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7608 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(2-nitro-3-pyridinyl)oxy]-N-[2-(phenylthio)phenyl]acetamide](/img/structure/B1230205.png)



![2,2-dimethyl-N-[2,2,2-trichloro-1-(2-pyrimidinylthio)ethyl]propanamide](/img/structure/B1230213.png)
![1-[(6,7-dimethoxy-2-oxo-1H-quinolin-3-yl)methyl]-1-[2-(3-methylphenyl)ethyl]-3-[3-(4-morpholinyl)propyl]thiourea](/img/structure/B1230215.png)







![fluoro-[[(2R,3S,5R)-3-fluoro-5-(5-methyl-2,4-dioxo-pyrimidin-1-yl)tetrahydrofuran-2-yl]methoxy]phosphinic acid](/img/structure/B1230228.png)
